4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S/c26-21(16-6-10-17(11-7-16)25(27)28)24-22-23-20(14-30-22)15-8-12-19(13-9-15)29-18-4-2-1-3-5-18/h1-14H,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBPZTUFWAGROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Nitrobenzoic Acid
4-Nitrobenzoic acid serves as the starting material for benzamide synthesis. Industrial-scale production typically involves nitration of benzoic acid using a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially orienting at the para position due to steric and electronic effects.
Reaction Conditions
Conversion to 4-Nitrobenzoyl Chloride
4-Nitrobenzoic acid is activated via chlorination using thionyl chloride ($$ \text{SOCl}2 $$):
$$
\text{4-NO}2\text{C}6\text{H}4\text{COOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{4-NO}2\text{C}6\text{H}4\text{COCl} + \text{SO}_2 \uparrow + \text{HCl} \uparrow
$$
Optimized Protocol :
- Molar ratio : 1:2 (acid : $$ \text{SOCl}_2 $$).
- Solvent : Ethylene dichloride (EDC).
- Time : 4 hours under reflux.
- Yield : 95% (GC-MS purity >98%).
Synthesis of 4-Nitrobenzamide
The benzamide is formed by reacting 4-nitrobenzoyl chloride with aqueous ammonia ($$ \text{NH}3 $$):
$$
\text{4-NO}2\text{C}6\text{H}4\text{COCl} + \text{NH}3 \xrightarrow{\text{THF}} \text{4-NO}2\text{C}6\text{H}4\text{CONH}_2 + \text{HCl}
$$
Key Parameters :
- Temperature : 5°C (prevents hydrolysis).
- Workup : Filtration and washing with cold water.
- Yield : 80% (white crystalline solid; m.p. 200–201°C).
Construction of the 1,3-Thiazole Intermediate
Hantzsch Thiazole Synthesis
The 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine intermediate is synthesized via the Hantzsch reaction, which condenses α-halo ketones with thiourea:
$$
\text{4-Phenoxyphenacyl bromide} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{Thiazole intermediate}
$$
Stepwise Procedure :
- Synthesis of 4-Phenoxyphenacyl Bromide :
- Cyclization with Thiourea :
Coupling of Benzamide and Thiazole Moieties
The final step involves nucleophilic acyl substitution between 4-nitrobenzoyl chloride and the thiazol-2-amine:
$$
\text{4-NO}2\text{C}6\text{H}_4\text{COCl} + \text{Thiazol-2-amine} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimized Conditions :
- Base : Triethylamine ($$ \text{Et}_3\text{N} $$) in tetrahydrofuran (THF).
- Temperature : 0°C → room temperature (prevents exothermic side reactions).
- Reaction Time : 12 hours.
- Workup : Extraction with ethyl acetate, washed with 5% HCl and $$ \text{NaHCO}_3 $$.
- Purification : Column chromatography (SiO₂; hexane/ethyl acetate 3:1).
- Yield : 72% (off-white solid; m.p. 215–217°C).
Reaction Optimization and Challenges
Solvent Effects on Coupling Efficiency
Comparative studies reveal solvent polarity critically impacts amidation yields:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 72 |
| DCM | 8.9 | 65 |
| DMF | 36.7 | 58 |
THF balances solubility and reactivity, minimizing byproduct formation.
Catalytic Enhancements
Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, achieving 78% yield at 100°C.
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, DMSO-$$ d_6 $$):
- δ 8.32 (d, 2H, Ar–H nitrobenzamide).
- δ 7.89 (s, 1H, thiazole C5–H).
- δ 7.45–7.12 (m, 9H, phenoxyphenyl).
FT-IR Peaks:
- 1685 cm⁻¹ (C=O stretch).
- 1520 cm⁻¹ (NO₂ asymmetric stretch).
- 1340 cm⁻¹ (C–N thiazole).
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
- E-factor : 18.2 kg waste/kg product (primarily from chromatographic purification).
- Green Alternatives : Solvent-free mechanochemical coupling reduces E-factor to 5.3.
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group at position 4 undergoes selective reduction to form primary amines. Catalytic hydrogenation using Pd/C or Raney Ni under H₂ atmosphere (1–3 atm) achieves near-quantitative yields. Alternative methods include:
| Method | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, RT, 12 h | 4-Amino derivative | 95 | |
| NaBH₄/CuCl₂ | MeOH, 0°C → RT, 6 h | 4-Amino derivative | 88 | |
| Fe/HCl | EtOH/H₂O, reflux, 8 h | 4-Amino derivative | 82 |
Reduced products serve as intermediates for further functionalization (e.g., acylation, alkylation).
Nucleophilic Aromatic Substitution
Electron-deficient aromatic rings participate in nucleophilic substitutions. The nitro group directs incoming nucleophiles to meta positions:
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NH₃ (aqueous) | DMF, 120°C, 24 h | 3-Amino-nitro derivative | 65 | |
| KSCN | DMSO, 100°C, 18 h | 3-Thiocyano derivative | 58 | |
| NaN₃ | DMF, 80°C, 12 h | 3-Azido derivative | 72 |
Thiazole Ring Reactivity
The 1,3-thiazole moiety undergoes electrophilic and cycloaddition reactions:
Electrophilic Substitution
-
Halogenation : Br₂ in CHCl₃ at 0°C substitutes the C5 position of the thiazole .
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at C5 (yield: 74%) .
Cross-Coupling Reactions
Suzuki-Miyaura coupling occurs at brominated thiazole positions:
| Bor
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives as inhibitors of various cancer-related targets. For instance, compounds similar to 4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide have shown promise in inhibiting protein interactions that facilitate tumor growth.
- Case Study : A study on thiazole derivatives demonstrated that modifications at the 2-position of the thiazole ring significantly enhanced anticancer activity against human cancer cell lines. The compound was evaluated using MTT assays to determine cell viability and showed IC50 values in the low micromolar range .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antibacterial and antifungal properties. The presence of electron-withdrawing groups like nitro enhances their efficacy.
- Data Table: Antimicrobial Activity
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 25 | Antibacterial |
| Other Thiazole Derivative A | 50 | Antifungal |
| Other Thiazole Derivative B | 30 | Antibacterial |
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways.
- Case Study : Research indicates that derivatives with similar structures inhibit Kynurenine 3-Hydroxylase, an enzyme linked to various neurological disorders. This inhibition was assessed using biochemical assays, showing significant potency compared to control compounds .
Structure-Activity Relationship (SAR) Studies
SAR studies have elucidated how variations in the molecular structure affect biological activity. For example:
Mechanism of Action
The mechanism of action of 4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide with structurally related benzamide-thiazole derivatives, focusing on substituent effects and biological activity:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: Nitro Groups: Compounds like NTB with dual nitro groups exhibit strong antiparasitic activity, likely through redox cycling and oxidative stress induction . The target compound’s single nitro group may retain similar mechanisms but with reduced potency. For example, NTB’s smaller nitro group achieves IC₅₀ values in the micromolar range, while the target compound’s larger substituent may alter target binding .
Solubility and Physicochemical Properties: Nitro-substituted benzamides (e.g., NTB, target compound) generally exhibit lower aqueous solubility due to electron-withdrawing effects. In contrast, methoxy or methyl groups (e.g., ) improve solubility but may reduce antimicrobial efficacy. The phenoxyphenyl group in the target compound increases molecular weight and aromaticity, which could affect pharmacokinetics (e.g., plasma protein binding).
Target Specificity: NTB and analogs primarily target kinetoplastid parasites via inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic energy metabolism . Structural variations (e.g., phenoxybenzamide in ) shift activity toward plant growth modulation, highlighting the scaffold’s versatility.
Research Findings and Implications
- Antiparasitic Potential: The target compound’s structural similarity to NTB suggests possible activity against Trypanosoma and Leishmania species. However, the phenoxyphenyl group may sterically hinder interactions with PFOR, necessitating empirical validation .
- SAR Trends: Electron-Withdrawing Groups: Nitro substituents enhance redox-mediated cytotoxicity but reduce solubility. Aromatic Substituents: Phenoxyphenyl or tolyl groups improve binding to hydrophobic enzyme pockets, as seen in HIV-1 RT inhibitors .
- Synthetic Feasibility: Mechanochemical synthesis (e.g., ) could optimize the target compound’s yield and purity, addressing challenges in traditional methods.
Biological Activity
The compound 4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a member of the benzamide class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Antitumor Activity
Recent studies have demonstrated that benzamide derivatives exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. Specifically, the compound's thiazole moiety enhances its interaction with cellular targets involved in tumor growth regulation .
Antihypertensive Effects
Research indicates that derivatives of N-(4-phenoxyphenyl)benzamide can act as inhibitors of the SPAK (STE20/SPS1-related proline/alanine-rich kinase) signaling pathway. This pathway is implicated in salt-sensitive hypertension, making these compounds potential candidates for antihypertensive drug development. The lead compound from this series demonstrated effective inhibition of SPAK, suggesting that modifications to the benzamide structure can yield significant antihypertensive agents .
Antimicrobial Properties
The compound's thiazole ring has been associated with antimicrobial activity. Studies have shown that thiazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The electron-withdrawing nature of the nitro group may enhance this activity by stabilizing the active form of the compound .
Structure-Activity Relationships (SAR)
A systematic SAR study has revealed that modifications to the phenoxy and thiazole groups significantly influence biological activity. For example:
- Electron-withdrawing groups at specific positions on the phenyl ring enhance potency against certain targets.
- The thiazole ring is crucial for maintaining biological activity; alterations that maintain its structural integrity often yield compounds with improved efficacy .
Case Study 1: Antitumor Activity
A recent study evaluated a series of benzamide derivatives against various cancer cell lines. Among these, this compound exhibited IC50 values in the low micromolar range, indicating potent antitumor effects. The study concluded that further optimization could enhance its selectivity and reduce cytotoxicity toward normal cells .
Case Study 2: Antihypertensive Potential
In another study focused on antihypertensive agents, researchers synthesized several derivatives based on this compound and assessed their inhibitory effects on SPAK. One derivative showed a remarkable reduction in blood pressure in hypertensive animal models, highlighting its potential as a therapeutic agent for managing hypertension .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
